molecular formula C7H9IN2 B15328976 3-Iodo-6-methylbenzene-1,2-diamine

3-Iodo-6-methylbenzene-1,2-diamine

Katalognummer: B15328976
Molekulargewicht: 248.06 g/mol
InChI-Schlüssel: RNCFDYYLKINTRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodo-6-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H9IN2 It is a derivative of benzene, where the benzene ring is substituted with an iodine atom at the third position, a methyl group at the sixth position, and two amino groups at the first and second positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-methylbenzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 6-methylbenzene-1,2-diamine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and halogenation. These processes are optimized for large-scale production, ensuring high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino groups may be oxidized to form nitro groups.

    Reduction: Reduction reactions can convert nitro groups back to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as nitric acid or potassium permanganate.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation reagents like iodine and oxidizing agents.

Major Products:

    Oxidation: Formation of 3-iodo-6-methylbenzene-1,2-dinitro.

    Reduction: Formation of this compound from its nitro derivative.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-Iodo-6-methylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Iodo-6-methylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and proteins. The iodine atom and amino groups play a crucial role in these interactions, potentially leading to modifications in the structure and function of the target molecules. These interactions can affect various biochemical pathways, making the compound useful in research and therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

    3-Iodotoluene (1-Iodo-3-methylbenzene): Similar structure but lacks the amino groups.

    5-Bromo-3-methylbenzene-1,2-diamine: Similar structure with a bromine atom instead of iodine.

    3-Methylbenzene-1,2-diamine: Lacks the halogen substituent.

Uniqueness: 3-Iodo-6-methylbenzene-1,2-diamine is unique due to the presence of both iodine and amino groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C7H9IN2

Molekulargewicht

248.06 g/mol

IUPAC-Name

3-iodo-6-methylbenzene-1,2-diamine

InChI

InChI=1S/C7H9IN2/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,9-10H2,1H3

InChI-Schlüssel

RNCFDYYLKINTRB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)I)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.